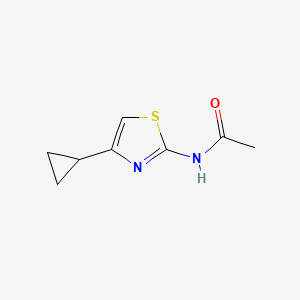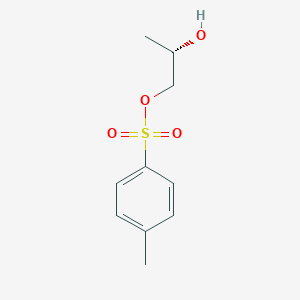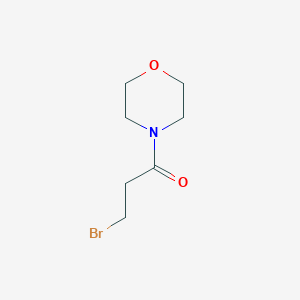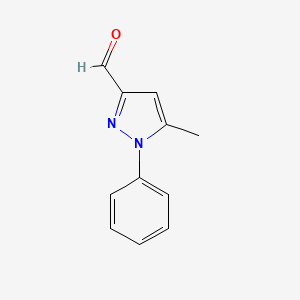
5-Methyl-1-phenylpyrazole-3-carbaldehyde
Descripción general
Descripción
5-Methyl-1-phenylpyrazole-3-carbaldehyde is a chemical compound with the following molecular formula: C₁₁H₉N₂O . It belongs to the class of pyrazole derivatives, which have been extensively studied due to their significance in medicinal chemistry and agrochemicals. Pyrazoles serve as core scaffolds in various biologically active molecules and drugs, including Celebrex, Viagra, and Rimonabant .
Synthesis Analysis
The synthesis of This compound involves several steps. Initially, the starting material, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate , is obtained through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. Subsequent basic hydrolysis yields the target compound, This compound .
Molecular Structure Analysis
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 5-Methyl-1-phenylpyrazole-3-carbaldehyde has been used in the synthesis of various chemical compounds. For instance, its reaction with diethylaminoethylamino results in compounds with significant structural properties. Such reactions have led to the synthesis of complexes with distinct magnetic properties and crystal structures (Burlov et al., 2020).
Formation of Reduced Bipyrazoles
- The compound plays a critical role in the formation of reduced bipyrazoles. It undergoes reactions under certain conditions to yield chalcones, which then transform into reduced bipyrazoles. These reactions contribute to the understanding of molecular structures and supramolecular assembly (Cuartas et al., 2017).
Antitumor Activities
- In the field of pharmacology, the compound has been utilized to synthesize novel pyrazole derivatives, which exhibit promising antitumor activities. The cytotoxic activity of these derivatives has been evaluated against various cancer cell lines, demonstrating the potential of this compound in cancer research (El-Sayed et al., 2016).
Green Chemistry Applications
- The compound has also been a focus in green chemistry. For example, its condensation reactions in ionic liquids have been studied, highlighting its role in promoting more environmentally friendly chemical processes (Hangarge et al., 2002).
Macrocyclic Complex Formation
- It is instrumental in the formation of macrocyclic complexes with metals like palladium and platinum. These complexes have applications in various fields, including material science and catalysis (Ramadan & El‐Emary, 1998).
Phototransposition Chemistry
- Photophysical and photochemical properties of derivatives of this compound have been explored. These studies are crucial in understanding the phototransposition chemistry of such compounds (Pavlik et al., 1993).
Direcciones Futuras
: Shivapura Viveka, Gowda Vasantha, Dinesha, Shivalingegowda Naveen, Neratur Krishnappagowda Lokanath & Gundibasappa Karikannar Nagaraja. “Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.” Research on Chemical Intermediates, 42(2016), 4497–4511. Link
Propiedades
IUPAC Name |
5-methyl-1-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-10(8-14)12-13(9)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYUFMIOZLCWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

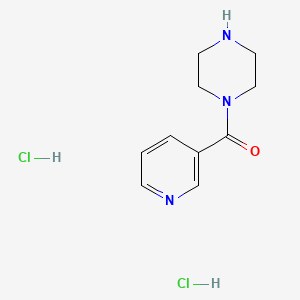



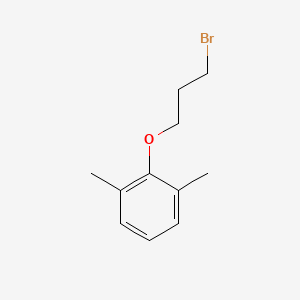
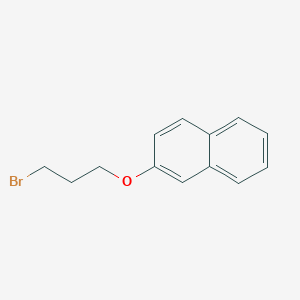

![3-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-5-[(3-methyl-2-thienyl) methylene]-2-thioxo-4-thiazolidinone](/img/structure/B3259817.png)
